Cicletanine hydrochloride

Hypertension Diuretics Electrolyte Homeostasis

Cicletanine hydrochloride is a furopyridine-derivative antihypertensive agent that combines vasorelaxant and diuretic properties via a unique, multifaceted mechanism. It stimulates prostacyclin synthesis and inhibits vascular calcium channels, delivering diuretic efficacy comparable to thiazides but with significantly less kaliuresis – directly addressing a critical safety limitation of standard therapy. In models of metabolic syndrome or diabetes where electrolyte homeostasis is paramount, its low potassium loss profile eliminates hypokalemia as a confounding variable. For vascular biology researchers, its prostacyclin-dependent protection against mechanical stress-induced smooth muscle cell damage is a property absent in ACE inhibitors, ARBs, CCBs, and standard diuretics. This distinct pharmacology makes it an ideal tool for studying eicosanoid pathways and a compelling candidate for fixed-dose combination research.

Molecular Formula C14H13Cl2NO2
Molecular Weight 298.2 g/mol
CAS No. 82747-56-6
Cat. No. B026583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCicletanine hydrochloride
CAS82747-56-6
Synonyms1,3-dihydro-6-methyl-7-hydroxy-3-(4-chlorophenyl)furo(3,4-d)pyridine
BN 1270
BN-1270
cicletanide
cicletanine
cicletanine hydrochloride
cycletanide
Justar
Tenstaten
Molecular FormulaC14H13Cl2NO2
Molecular Weight298.2 g/mol
Structural Identifiers
SMILESCC1=NC=C2C(OCC2=C1O)C3=CC=C(C=C3)Cl.Cl
InChIInChI=1S/C14H12ClNO2.ClH/c1-8-13(17)12-7-18-14(11(12)6-16-8)9-2-4-10(15)5-3-9;/h2-6,14,17H,7H2,1H3;1H
InChIKeyQLMBAIRFQQLJJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cicletanine Hydrochloride (CAS 82747-56-6): Procurement and Research Guide for a Furopyridine Antihypertensive with a Differentiated Kaliuretic Profile


Cicletanine hydrochloride is a furopyridine-derivative antihypertensive agent [1] that exhibits both vasorelaxant and diuretic properties [2]. It is distinguished from other antihypertensives by its unique, multifaceted mechanism of action, which includes stimulation of prostacyclin synthesis and inhibition of vascular calcium channels, alongside a diuretic effect comparable to thiazide and loop diuretics [3].

Why Cicletanine Hydrochloride Cannot Be Simply Substituted by Standard Thiazide or Loop Diuretics: A Procurement Perspective


Although cicletanine shares a diuretic profile with agents like hydrochlorothiazide and furosemide, direct substitution is scientifically unsound. Preclinical models demonstrate that cicletanine uniquely protects vascular cells from mechanical stress-induced ionic perturbation via a prostacyclin-dependent pathway, an effect absent with captopril, hydrochlorothiazide, furosemide, spironolactone, or acetazolamide . Furthermore, in a randomized, double-blind, placebo-controlled human trial, cicletanine (50 mg and 150 mg) induced significantly less kaliuresis (potassium loss) than hydrochlorothiazide (25 mg), directly addressing a critical safety and tolerability limitation of standard thiazide therapy [1]. This combination of distinct vascular pharmacology and a safer electrolyte handling profile precludes generic interchangeability for researchers studying hypertension models or drug mechanisms.

Quantitative Differentiation of Cicletanine Hydrochloride: Comparative Evidence for Scientific Selection


Comparative Kaliuretic Effect: Cicletanine (50 mg & 150 mg) vs. Hydrochlorothiazide (25 mg)

In a randomized, double-blind, placebo-controlled, four-period crossover study in prehypertensive and stage 1 hypertensive male patients, cicletanine at both 50 mg and 150 mg doses induced significantly less potassium excretion than hydrochlorothiazide 25 mg. Mean urinary potassium excretion (UKV) increase over placebo was +12.7 mmol/day for HCTZ 25 mg (P ≤ 0.001), +4.6 mmol/day for cicletanine 50 mg (P = 0.026), and +5.5 mmol/day for cicletanine 150 mg (P = 0.011) [1]. This demonstrates a superior safety profile regarding potassium homeostasis, a key differentiator for procurement in long-term hypertension research models.

Hypertension Diuretics Electrolyte Homeostasis Thiazide Alternatives

Vascular Protection from Mechanical Stress: Cicletanine vs. Multiple Diuretic and Antihypertensive Classes

A unique vascular protective property of cicletanine was demonstrated in an in vitro model of mechanical stress on vascular smooth muscle cells (VSMCs). Cicletanine blocked a pathological increase in intracellular sodium (Na+) with an IC50 of approximately 1 nM. In contrast, captopril, hydrochlorothiazide, furosemide, spironolactone, and acetazolamide were all unable to protect the vascular cells under identical conditions . This indicates a cyclooxygenase/prostacyclin-mediated protective mechanism absent in other antihypertensives.

Vascular Biology Mechanobiology Cardiovascular Protection Diuretic Differentiation

Comparative Antihypertensive Efficacy in Salt-Sensitive Hypertension: Cicletanine vs. Captopril and Indapamide

In the stroke-prone spontaneously hypertensive rat (SHR-SP) model on a high-salt diet, the minimal effective dose (MED) for preventing hypertension was compared. Both cicletanine and captopril (an ACE inhibitor) had an MED of 1 mg/kg, while indapamide (a thiazide-like diuretic) had a higher MED of 3 mg/kg [1][2]. Importantly, the diuretic and cardiac anti-hypertrophic effects of cicletanine occurred at doses 10- to 30-fold higher than the antihypertensive dose, indicating that its primary antihypertensive effect at low doses is independent of diuresis.

Hypertension Models SHR-SP Antihypertensive Agents Diuretic Potency

Acute Vascular Permeability Reduction: Cicletanine vs. Furosemide, HCTZ, and Indapamide

In an in vivo study assessing acute changes in capillary permeability to albumin in normal rats, the diuretics showed divergent effects. Acute intravenous administration of cicletanine (2.0 mg/kg) reduced capillary permeability in the heart by 31%, in the duodenum by 49%, and in muscle by 58%. In stark contrast, furosemide (0.5 mg/kg) increased permeability in several tissues by 57-118%, and hydrochlorothiazide (0.5 mg/kg) increased permeability in the upper bronchi and lung parenchyma by 45% and 41%, respectively [1].

Vascular Permeability Diuretics Endothelial Function In Vivo Pharmacology

Metabolic Tolerance in Hypertensives with Comorbidities: Cicletanine vs. Indapamide

In a double-blind clinical trial involving hypertensive patients with metabolic disorders (diabetes, obesity, hyperlipidemia, hyperuricemia), cicletanine (150-200 mg/day) was compared to indapamide (2.5 mg/day). While both drugs were effective antihypertensives, serum potassium levels (kalemia) remained stable under cicletanine treatment but were significantly reduced in the indapamide group, necessitating potassium supplementation in 5 out of 15 patients receiving indapamide [1].

Metabolic Syndrome Hypertension Diuretics Clinical Tolerance

Recommended Research and Industrial Application Scenarios for Cicletanine Hydrochloride Based on Differentiating Evidence


Hypertension Models Requiring Minimal Potassium Disturbance and Metabolic Neutrality

In long-term hypertension studies, particularly those involving metabolic syndrome or diabetic models, cicletanine hydrochloride is a superior choice over thiazide or thiazide-like diuretics. It provides effective diuretic and antihypertensive activity comparable to HCTZ [1], but with a markedly lower kaliuretic effect, preventing the confounding variable of hypokalemia [2]. This makes it ideal for studies where electrolyte homeostasis is a critical parameter.

Investigating Vascular Protection and Endothelial Function Independent of Blood Pressure

For researchers exploring direct vasoprotective mechanisms beyond simple vasodilation or diuresis, cicletanine offers a unique pharmacological tool. Its ability to prevent mechanically-induced vascular smooth muscle cell damage via prostacyclin stimulation is a property absent in other major classes of antihypertensives (ACE inhibitors, ARBs, CCBs, standard diuretics) . This enables specific investigation of eicosanoid pathways in vascular biology and cardiovascular protection [3].

Pharmacological Studies of Diuretic Combination or Novel Formulation Development

Cicletanine's distinct mechanism, combining furopyridine-based vasorelaxation with a moderate diuretic effect, makes it a compelling candidate for fixed-dose combination research. Its complementary action profile and favorable safety margin regarding potassium loss [2][4] suggest utility in exploring synergistic combinations with other antihypertensive classes, such as ACE inhibitors or calcium channel blockers, to optimize efficacy while minimizing side effects [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cicletanine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.